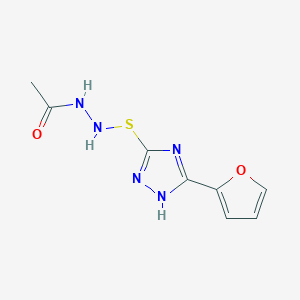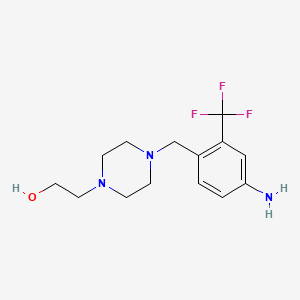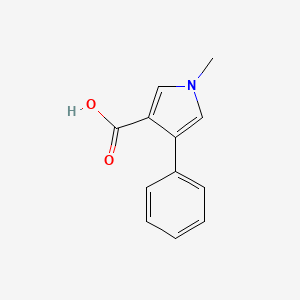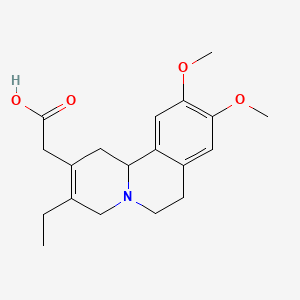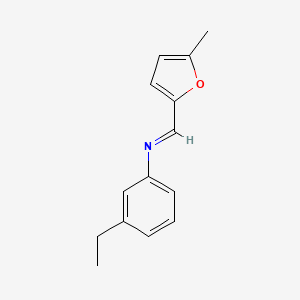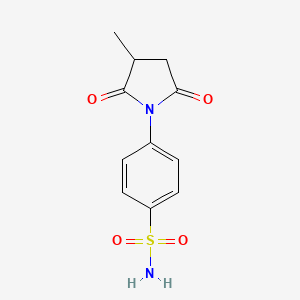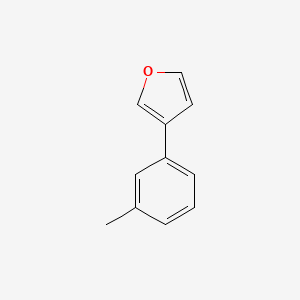
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) is a complex organometallic compound It features a nickel center coordinated by a phenoxy ligand, two phosphanyl groups, and a trimethylsilyl-substituted methanidyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) typically involves the reaction of nickel precursors with appropriate ligands under controlled conditions. One common method involves the use of nickel(II) chloride, which is reacted with 2,6-dimethylphenol, trimethylphosphine, and trimethylsilylmethyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or even to metallic nickel.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(II) or nickel(0) species. Substitution reactions would result in new nickel complexes with different ligands.
科学的研究の応用
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) has several applications in scientific research:
Catalysis: It can serve as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Although less common, it may be used in studies exploring the interaction of metal complexes with biological molecules.
Medicinal Chemistry:
作用機序
The mechanism by which (2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) exerts its effects depends on the specific application. In catalysis, the nickel center often facilitates the activation of substrates through coordination and electron transfer processes. The phenoxy and phosphanyl ligands can stabilize various oxidation states of nickel, allowing for versatile reactivity. The trimethylsilyl group may influence the compound’s solubility and steric properties, affecting its interaction with substrates and other molecules.
類似化合物との比較
Similar Compounds
(2,6-Dimethylphenoxy)bis(trimethylphosphanyl)nickel(II): Similar coordination environment but lacks the trimethylsilyl group.
(2,6-Dimethylphenoxy)bis(diphenylphosphanyl)nickel(II): Features diphenylphosphanyl ligands instead of trimethylphosphanyl.
(2,6-Dimethylphenoxy)bis(trimethylphosphanyl)methylnickel(II): Contains a methylnickel group instead of a trimethylsilylmethanidyl group.
Uniqueness
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) is unique due to the presence of the trimethylsilyl-substituted methanidyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for applications requiring specific reactivity and stability.
特性
分子式 |
C18H40NiOP2Si+2 |
|---|---|
分子量 |
421.2 g/mol |
IUPAC名 |
2,6-dimethylphenolate;methanidyl(trimethyl)silane;nickel(2+);trimethylphosphanium |
InChI |
InChI=1S/C8H10O.C4H11Si.2C3H9P.Ni/c1-6-4-3-5-7(2)8(6)9;1-5(2,3)4;2*1-4(2)3;/h3-5,9H,1-2H3;1H2,2-4H3;2*1-3H3;/q;-1;;;+2/p+1 |
InChIキー |
NPKMHQDLJYOJDW-UHFFFAOYSA-O |
正規SMILES |
CC1=C(C(=CC=C1)C)[O-].C[Si](C)(C)[CH2-].C[PH+](C)C.C[PH+](C)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


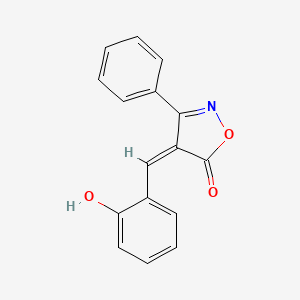
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
